6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 4-bromophenol with 2-methylpyrimidine-4-carboxylic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrimidine ring.
2-(4-Bromophenoxy)acetohydrazide: Contains an acetohydrazide group, used in coordination chemistry.
4-Bromo quinolines: Quinolines with a bromophenoxy group, used in heterocyclic synthesis.
Uniqueness
6-(4-Bromophenoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of the bromophenoxy group and the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9BrN2O3 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
6-(4-bromophenoxy)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-7-14-10(12(16)17)6-11(15-7)18-9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,17) |
InChI Key |
UQAIMXRMDYPVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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